2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is an amide derivative featuring a 2-chloropropanamide moiety linked to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group at the meta position.
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-2-5-11(8-10)16-7-3-6-12(16)17/h2,4-5,8-9H,3,6-7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUUDVSVTXSDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: 2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- Structure: Differs in the substitution position of the pyrrolidinone group (ortho vs. meta on the phenyl ring).
- Key Data: Property Target Compound Positional Isomer () Substitution Position 3-(2-oxopyrrolidin-1-yl)phenyl 2-(2-oxopyrrolidin-1-yl)phenyl Commercial Status Not specified Discontinued (CymitQuimica)
- Discontinuation of the isomer () suggests synthetic challenges or instability, possibly due to intramolecular interactions .
Oxadiazole-Containing Analog: 2-(4-Chlorophenoxy)-2-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
- Structure: Incorporates a 1,3,4-oxadiazole ring and a 4-chlorophenoxy group ().
- Key Data: Property Target Compound Oxadiazole Analog () Molecular Formula ~C14H16ClN2O2 (estimated) C22H21ClN4O4 Molecular Weight ~285.7 g/mol 440.9 g/mol Functional Groups Chloro, pyrrolidinone, amide Oxadiazole, phenoxy, pyrrolidinone
- However, the increased molecular weight (~440.9 g/mol) may reduce bioavailability compared to the simpler target compound .
N-Methylated Dichloro Analog: 2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide
Phthalimide-Based Compound: 3-Chloro-N-phenyl-phthalimide
- Structure: Replaces the pyrrolidinone-propanamide system with a rigid phthalimide core ().
- Key Data: Property Target Compound 3-Chloro-N-phenyl-phthalimide () Core Structure Flexible pyrrolidinone-amide Rigid phthalimide Application Drug discovery (inferred) Polymer synthesis
- Implications : The phthalimide’s planar structure favors π-stacking in polymers, while the target compound’s flexibility may better accommodate protein binding pockets. This highlights the target’s suitability for pharmaceutical vs. industrial applications .
Research Findings and Trends
- Synthetic Challenges: Discontinuation of the positional isomer () underscores the sensitivity of amide-pyrrolidinone systems to synthetic conditions.
- Pharmacokinetics : N-methylation () and oxadiazole incorporation () represent strategies to optimize metabolic stability and target affinity, respectively.
Biological Activity
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a compound with the molecular formula CHClNO and a molecular weight of approximately 266.72 g/mol. Its structural characteristics suggest potential biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews the available literature on its biological activity, including relevant data tables and findings from research studies.
Biological Activity Overview
Research on related compounds indicates that halogenated amides often exhibit significant antimicrobial properties. The biological activity of this compound can be inferred from studies of structurally similar compounds.
Antimicrobial Activity
A study on chloroacetamides demonstrated their effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to the compounds' ability to penetrate cell membranes due to their lipophilicity, which is enhanced by the presence of halogen substituents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chloroacetamide A | S. aureus | 32 µg/mL |
| Chloroacetamide B | MRSA | 16 µg/mL |
| Chloroacetamide C | E. coli | 64 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for this compound is currently unavailable.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related studies, derivatives of oxadiazoline demonstrated varying levels of cytotoxicity against cell lines such as L929 and A549. For instance, one study found that certain compounds caused significant cell death at concentrations above 100 µM .
Table 2: Cytotoxicity Results for Related Compounds
| Compound | Cell Line | Concentration (µM) | Viability (%) after 48h |
|---|---|---|---|
| Compound A | L929 | 100 | 75 |
| Compound B | A549 | 200 | 59 |
| Compound C | HepG2 | 50 | 102 |
The mechanisms underlying the biological activity of halogenated amides like this compound likely involve interaction with bacterial cell membranes and inhibition of key metabolic processes. The presence of the oxopyrrolidine group may enhance its ability to disrupt cellular functions, leading to increased antimicrobial efficacy.
Q & A
Q. What are the common synthetic pathways for 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide, and how can its purity be validated?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between a chlorinated propanoyl chloride and an aniline derivative containing a 2-oxopyrrolidine moiety.
- Substitution reactions to introduce the pyrrolidinone ring, often using coupling reagents like EDCI/HOBt in dichloromethane or DMF .
- Purification via column chromatography (e.g., silica gel with gradients of dichloromethane/methanol) .
Validation methods : - NMR spectroscopy (1H/13C) to confirm structural integrity, focusing on characteristic peaks for the amide proton (~8.5 ppm) and pyrrolidinone carbonyl (~170 ppm) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% is standard for biological assays) .
Q. What are the key chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?
Key reactions include:
- Nucleophilic substitution : The chloro group can be replaced by amines or thiols under basic conditions (e.g., K2CO3 in DMF) .
- Hydrolysis : The amide bond is stable under mild acidic/basic conditions but cleaves with concentrated HCl or NaOH, yielding 3-(2-oxopyrrolidin-1-yl)aniline .
- Oxidation : The pyrrolidinone ring can undergo oxidation at elevated temperatures to form a γ-lactam derivative .
Critical factors : - Solvent polarity (e.g., DMF vs. THF) affects reaction rates and selectivity.
- Temperature control (e.g., 0–5°C for sensitive intermediates) minimizes side reactions .
Q. How is this compound characterized for its potential biological activity in early-stage research?
Initial screening focuses on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ kinase assay) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Solubility assessment : Measure logP values via shake-flask method (expected logP ~2.5 due to the pyrrolidinone’s hydrophilicity) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
- DoE (Design of Experiments) : Vary parameters like stoichiometry, solvent, and temperature. For example, increasing the equivalents of 3-(2-oxopyrrolidin-1-yl)aniline from 1.1 to 1.5 improves amidation efficiency .
- Catalyst screening : Use Pd/C or CuI for coupling steps to reduce reaction time .
- In-line monitoring : Employ FTIR to track carbonyl intermediates and halt reactions at optimal conversion .
Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be analyzed?
- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration differences .
- Metabolite profiling : Use LC-MS to identify degradation products that might interfere with activity measurements .
- Structural analogs : Compare data with derivatives (e.g., replacing chloro with fluoro) to isolate electronic effects .
Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Molecular docking : Use software like AutoDock Vina to predict binding modes to the pyrrolidinone ring and amide group .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to validate target engagement .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the chloro group with a trifluoromethyl group to enhance metabolic resistance .
- Prodrug approaches : Introduce ester moieties at the amide nitrogen to improve bioavailability .
- Metabolic soft-spot identification : Use human liver microsome assays to identify vulnerable sites (e.g., pyrrolidinone oxidation) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
